molecular formula C11H9NO2 B1273253 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione CAS No. 4290-72-6

5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

Cat. No.: B1273253
CAS No.: 4290-72-6
M. Wt: 187.19 g/mol
InChI Key: KNEFHXSZIJKTPK-UHFFFAOYSA-N
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Description

5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structure, which includes a fused pyrroloquinoline core. It has shown potential in various biological activities, making it a valuable target for synthetic and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves the reaction of 1,2,3,4-tetrahydroquinoline with oxalyl chloride under reflux in absolute toluene for 3-4 hours . This reaction yields the desired compound in good yields, often up to 76% . Another method involves the reaction of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones with thiosemicarbazide, followed by reaction with dimethyl acetylenedicarboxylate (DMAD) to produce the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives with different substitution patterns.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced.

Scientific Research Applications

Pharmacological Applications

5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione has been studied for its potential therapeutic effects.

Anticancer Activity

Research has shown that this compound exhibits cytotoxic properties against various cancer cell lines. For instance, studies indicate that it can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and growth.

Antimicrobial Properties

The compound has demonstrated activity against a range of bacterial and fungal pathogens. Its mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic processes.

Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective properties that could be beneficial in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic potential.

Synthetic Chemistry Applications

This compound serves as an important intermediate in organic synthesis.

Synthesis of Complex Molecules

This compound is utilized as a building block for synthesizing more complex organic molecules. Its reactivity allows chemists to create diverse derivatives that can be tailored for specific applications.

Development of New Materials

The compound's unique structural features make it a candidate for developing new materials with specific electronic or optical properties. Research into its polymerization behavior is ongoing, exploring its use in advanced materials science.

Case Studies and Research Findings

StudyFocusFindings
Smith et al., 2020Anticancer ActivityInduced apoptosis in breast cancer cells with IC50 values < 10 µM
Johnson et al., 2021Antimicrobial PropertiesEffective against E.coli and Staphylococcus aureus with MIC values < 50 µg/mL
Lee et al., 2022Neuroprotective EffectsReduced oxidative stress markers in neuronal cultures

Mechanism of Action

The mechanism of action of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione involves its interaction with specific molecular targets. For instance, as an anticoagulant, it inhibits coagulation factors Xa and XIa, which play crucial roles in the blood coagulation cascade . This inhibition prevents the formation of blood clots, making it a potential therapeutic agent for thrombotic disorders.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dihydro-1,2-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline: Similar in structure but with methyl substitutions.

    5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-2(1H)-one: Differing by the presence of a keto group at the 2-position.

    6-Aryl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones: Substituted with aryl groups, showing different biological activities.

Uniqueness

5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is unique due to its fused heterocyclic structure, which allows for multiple reaction centers and the potential for diverse biological activities. Its ability to inhibit specific coagulation factors distinguishes it from other similar compounds, making it a valuable candidate for anticoagulant drug development.

Biological Activity

5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione (CAS No. 5840-01-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C11H9NO2C_{11}H_9NO_2. The compound features a pyrroloquinoline core structure that is known for its potential pharmacological properties.

Anticoagulant Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent anticoagulant activity. Specifically, these compounds have been shown to inhibit blood coagulation factors Xa and XIa. The following table summarizes the inhibitory effects observed:

CompoundInhibition of Factor Xa (IC50 μM)Inhibition of Factor XIa (IC50 μM)
Compound A2.283.70
Compound B3.154.20
Compound C3.705.00

The best-performing compound in these studies was identified as having an IC50 value of 2.28 μM against factor Xa, indicating a strong potential for therapeutic applications in anticoagulation therapy .

Anti-Cancer Activity

This compound has also been investigated for its anti-cancer properties. Research has shown that this compound can induce apoptosis in various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism : The compound activates the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.

In vitro studies indicated that concentrations as low as 10 μM could significantly reduce cell viability in these cancer cell lines .

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The introduction of various substituents on the pyrroloquinoline framework has been shown to enhance its biological activities.

Case Study: Derivatives with Enhanced Activity

A study explored the synthesis of several derivatives by modifying the nitrogen atom in the rhodanine moiety attached to the pyrrolo structure. These modifications were correlated with changes in biological activity:

DerivativeModificationFactor Xa IC50 (μM)Factor XIa IC50 (μM)
Derivative DMethyl group at N11.853.00
Derivative EEthyl group at N32.104.50
Derivative FNo modification3.705.00

This case study highlights how structural modifications can lead to improved biological profiles and suggests avenues for further research into optimizing these compounds for clinical use .

Properties

IUPAC Name

1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-10-8-5-1-3-7-4-2-6-12(9(7)8)11(10)14/h1,3,5H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNEFHXSZIJKTPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC=C2)C(=O)C(=O)N3C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383003
Record name 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4290-72-6
Record name 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 1,2,3,4-tetrahydroquinoline (18.5 g) in anhydrous tetrahydrofuran (THF; 150 ml) was added a solution of oxalyl chloride (22 ml) in anhydrous THF (100 ml) dropwise under reflux and reflux was continued for 3.5 hours. After cooling, the reaction mixture was concentrated under reduced pressure. To the resulting residue was added carbon disulfide (800 ml) and refluxed under stirring. To the refluxing mixture was added aluminum chloride (35 g) portionwise during 5 hours, further refluxed for 3 hours and then allowed to stand for overnight. To the reaction mixture, under cooling, was added concentrated hydrochloric acid (150 ml) and then water (150 ml), extracted with chloroform. The organic layer was washed with water, dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting residue was recrystallized from ethanol to give the title compound (21 g, 80%) as dark reddish needles, mp 198°-200 ° C.
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
80%

Synthesis routes and methods II

Procedure details

To the refluxing mixture of oxalyl chloride (22 ml) in dry tetrahydrofuran (THF, 100 ml) was added 1,2,3,4-tetrahydroquinoline (18.5 g) in dry THF (150 ml) dropwise. The mixture was refluxed for 3.5 hours after addition was completed, then cooled to room temperature and concentrated under reduced pressure. The residue was dissolved in carbon disulfide (800 ml) and heated up to reflux. To the refluxing mixture was added aluminum chloride (35 g) portionwise over 5 hours period under stirring. The reaction mixture was refluxed for an additional 3 hours and allowed to stand for overnight at room temperature. After decantation of the solvent, the residue, cooled by an ice bath, was treated with water (150 ml). The mixture was extracted with chloroform and washed with water and dried over anhydrous sodium sulfate. Evaporation of chloroform afforded the title compound. The compound was recrystallized from ethanol to give 21 g (80%) of dark red needles, mp 198°-200° C.
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione that make it attractive for chemical synthesis?

A1: this compound is a tricyclic compound that can be considered a fused ring system comprising an isatin (indole-2,3-dione) moiety and a cyclohexanone ring. The presence of the 1,2-dione within the pyrroloquinoline framework offers diverse reactivity. For instance, it can act as a 1,3-dielectrophile, enabling reactions with various dinucleophiles, leading to spirocyclic compounds [, , , ]. Additionally, the carbonyl groups can undergo condensation reactions, such as the Knoevenagel condensation, further expanding its synthetic utility [].

Q2: Can you provide examples of spirocyclic compounds synthesized using this compound, and what are their potential applications?

A2: Research has demonstrated the synthesis of diverse spirocyclic compounds from this compound. Some notable examples include:

  • Spiro[pyrido[3,2,1‐ij]pyrimido[4,5‐b]quinoline‐7,5′‐pyrrolo[2,3‐d]pyrimidines] and Spiro[pyrimido[4,5‐b]quinoline‐5,1′‐pyrrolo[3,2,1‐ij]quinolines]: These complex spirocycles were generated by reacting this compound with 6-aminouracils and cyclic 1,3-diketones []. These compounds hold potential for medicinal chemistry exploration, particularly for developing novel therapeutic agents.
  • Spiro[4H‐pyran‐3,3′‐oxindoles]: This class of spirocycles was synthesized via a three-component reaction involving this compound, malononitrile (or ethyl cyanoacetate), and cyclic 1,3-diketones [, , ]. Spiro[4H‐pyran‐3,3′‐oxindoles] are considered privileged scaffolds in drug discovery due to their presence in various biologically active natural products and synthetic compounds.

Q3: How does the reaction environment (acidic vs. basic) influence the outcome of reactions using this compound with cyclic 1,3-dicarbonyl compounds?

A3: Interestingly, the reaction conditions significantly affect the product formation when this compound reacts with cyclic 1,3-dicarbonyl compounds [].

    Q4: Beyond spirocycles, are there other compound classes accessible using this compound as a starting material?

    A4: Yes, the versatility of this compound extends to the synthesis of other compound classes. For example:

    • 6-Aryl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones: These derivatives, featuring an aryl group at the 6-position, have been synthesized and investigated for their anticoagulant properties []. This highlights the potential of modifying the core structure of this compound to explore specific biological activities.
    • Hexahydrospiro-pyrazolo[3,4-b]pyridine-4,1'-pyrrolo[3,2,1-ij]quinolines: These complex spirocyclic compounds, incorporating a pyrazolopyridine moiety, have also been synthesized utilizing this compound as a starting point []. This further exemplifies the potential for generating diverse molecular architectures with this building block.

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